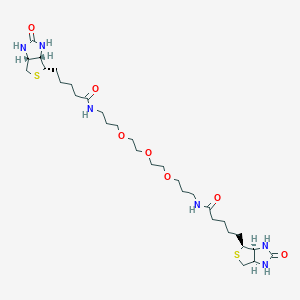![molecular formula C9H10O4 B13711431 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoquinone, characterized by the presence of two hydroxyl groups and a propyl group attached to the quinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone typically involves the oxidation of 2,5-dihydroxy-3-propylphenol. One common method includes the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Secondary amines, thiols under mild acidic or basic conditions.
Major Products
Oxidation: Higher quinone derivatives.
Reduction: Corresponding hydroquinone.
Substitution: 2,5-diamino and 2,5-dithioether derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological redox reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, polymers, and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-3-propyl-[1,4]benzoquinone involves its ability to undergo redox reactions. The compound can act as an electron acceptor or donor, participating in various biochemical pathways. Its molecular targets include enzymes involved in oxidative stress responses and redox signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Lacks the propyl group, making it less hydrophobic.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A more potent oxidizing agent with different reactivity.
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Used in potassium-ion batteries due to its high coulombic efficiency .
Uniqueness
2,5-Dihydroxy-3-propyl-[1,4]benzoquinone is unique due to the presence of the propyl group, which enhances its hydrophobicity and alters its reactivity compared to other benzoquinone derivatives. This structural modification can lead to different biological activities and industrial applications .
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-2-3-5-8(12)6(10)4-7(11)9(5)13/h4,10,13H,2-3H2,1H3 |
Clave InChI |
HNLUOCXHVFBXDH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=O)C=C(C1=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,2,2-Trifluoroethoxy)methyl]pyrazole-3-boronic Acid](/img/structure/B13711349.png)
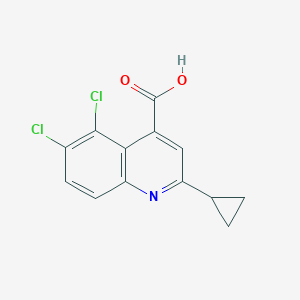
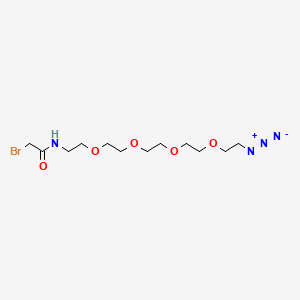



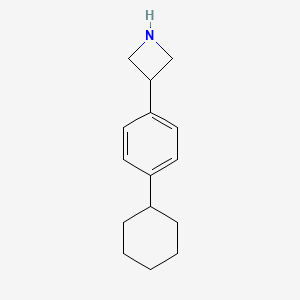
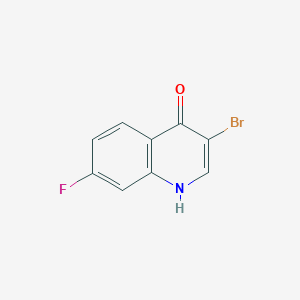


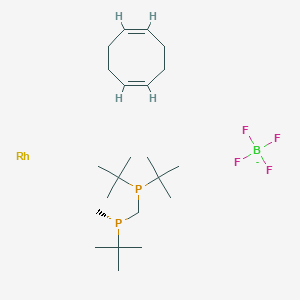
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
